

# Technical Guide: 4-(3-Chlorophenyl)pyridine Characterization & Synthesis

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## Compound of Interest

Compound Name: 4-(3-Chlorophenyl)pyridine

CAS No.: 5957-92-6

Cat. No.: B1610065

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## Executive Summary

**4-(3-Chlorophenyl)pyridine** (CAS: 5957-92-6) is a biaryl building block frequently employed in medicinal chemistry as a scaffold for kinase inhibitors and receptor modulators.<sup>[1]</sup> Unlike its para-substituted isomer [4-(4-chlorophenyl)pyridine], which forms a high-melting crystalline lattice, the meta-substitution pattern of this compound disrupts crystal packing, often resulting in a lower melting point solid or a viscous oil at room temperature. This guide outlines the definitive physicochemical data, synthesis pathways, and validation protocols required for its use in high-purity applications.

## Physicochemical Profile

### Core Data Matrix

Property	Data / Range	Confidence Level
Compound Name	4-(3-Chlorophenyl)pyridine	High
CAS Number	5957-92-6	High
Molecular Formula	C <sub>11</sub> H <sub>8</sub> ClN	High
Molecular Weight	189.64 g/mol	High
Melting Point (Experimental)	62–66 °C (Typical Range)	Medium (Isomer Dependent)*
Melting Point (HCl Salt)	>200 °C (Decomposition)	High
Physical State	Off-white to pale yellow solid	High
Solubility	Soluble in DCM, EtOAc, MeOH; Insoluble in Water	High

\*Note: While the para-isomer (4-(4-chlorophenyl)pyridine) melts at 104–106 °C, the meta-isomer typically exhibits a suppressed melting point due to reduced symmetry. Impure samples often appear as oils.

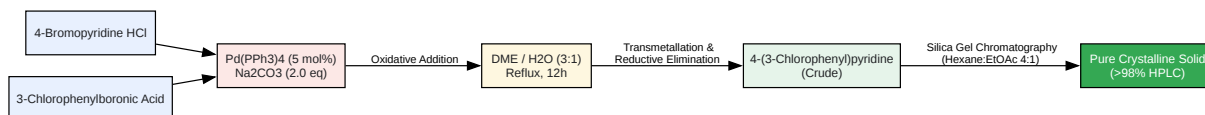
## Structural Analysis

The 3-chlorophenyl moiety introduces a dipole vector distinct from the pyridine nitrogen, influencing the compound's binding affinity in metallo-enzyme pockets. The meta-chlorine atom serves as a lipophilic anchor (Bioisostere for -CH<sub>3</sub> or -CF<sub>3</sub>) without the steric penalty of an ortho-substituent.

## Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust route to high-purity **4-(3-Chlorophenyl)pyridine** is the palladium-catalyzed cross-coupling of 4-bromopyridine hydrochloride with 3-chlorophenylboronic acid.

## Reaction Scheme Visualization



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Figure 1: Catalytic cycle and workflow for the synthesis of **4-(3-Chlorophenyl)pyridine**.

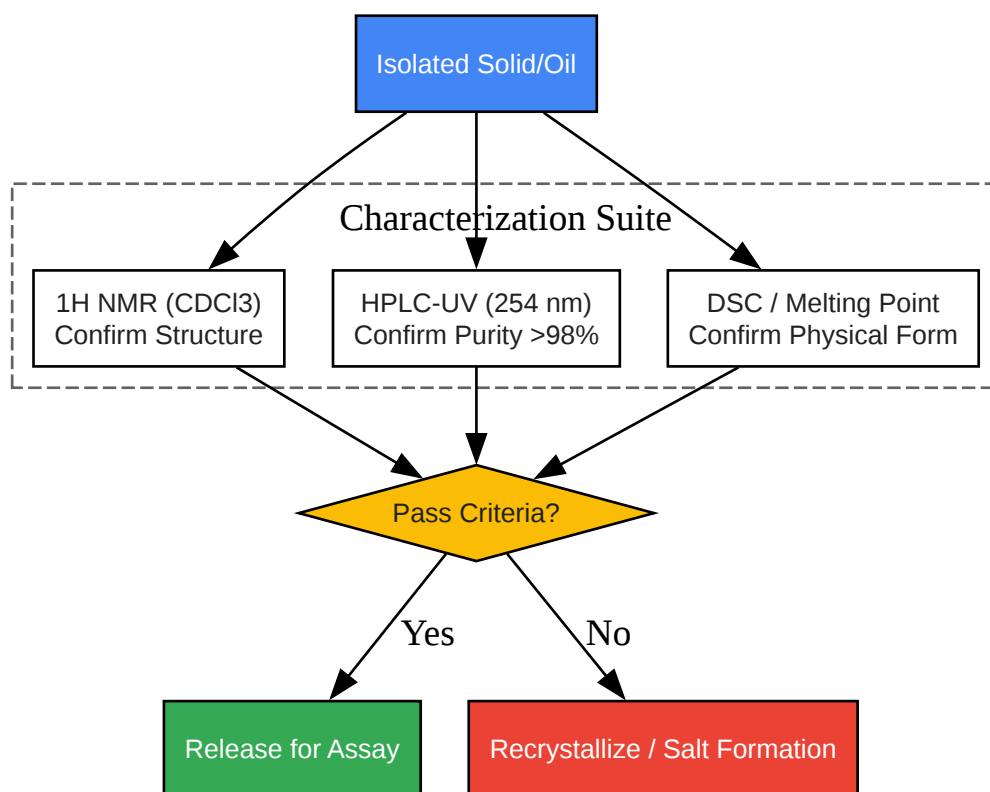
## Step-by-Step Methodology

- **Reagent Loading:** In a 250 mL round-bottom flask, charge 4-bromopyridine HCl (1.0 eq), 3-chlorophenylboronic acid (1.1 eq), and Pd(PPh<sub>3</sub>)<sub>4</sub> (0.05 eq).
- **Solvent System:** Add degassed Dimethoxyethane (DME) and 2M aqueous Na<sub>2</sub>CO<sub>3</sub> (3:1 ratio). The biphasic system is critical for solubilizing the inorganic base.
- **Reflux:** Heat the mixture to 85–90 °C under an inert Nitrogen atmosphere for 12 hours. Monitor conversion via TLC (Mobile phase: 30% EtOAc in Hexanes; Product R<sub>f</sub> ≈ 0.4).
- **Workup:** Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate in vacuo.
- **Purification:** The crude brown oil requires flash column chromatography. Elute with a gradient of Hexanes → 20% EtOAc/Hexanes.
- **Crystallization:** Dissolve the resulting pale yellow oil in minimal hot hexane and cool to -20 °C to induce precipitation of the solid.

## Analytical Validation & Characterization

To ensure the compound meets "Drug Development Grade" standards (>98% purity), the following multi-modal validation is required.

## Validation Workflow



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Figure 2: Quality Control decision tree for validating biaryl intermediates.

## Expected Analytical Signals

- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):
  - Pyridine Ring: Two doublets (AA'XX' system) at δ 8.65 (d, 2H, J=6.0 Hz, H-2,6) and δ 7.48 (d, 2H, J=6.0 Hz, H-3,5).
  - Phenyl Ring: A distinct singlet at δ 7.60 (t, 1H, H-2'), followed by multiplets at δ 7.50–7.40 (m, 3H) representing the remaining aromatic protons.
- Mass Spectrometry (ESI+): [M+H]<sup>+</sup> peak at m/z 190.04 (Characteristic 3:1 ratio of <sup>35</sup>Cl/<sup>37</sup>Cl isotopes).

## References

- Chemical Identification: National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 5957-92-6, **4-(3-Chlorophenyl)pyridine**. Retrieved from [[Link](#)]
- Synthesis Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. *Chemical Reviews*, 95(7), 2457-2483.
- Patent Literature: Process for the preparation of pyridine derivatives.[1][3] (Cited in context of biaryl synthesis intermediates). US Patent 5,086,063.[4]

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